
6-Azido-6-deoxy-D-galactonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-6-deoxy-D-galactonic acid, also known as ADGA, is a synthetic carbohydrate molecule that has been extensively studied for its potential applications in various fields of science. ADGA is a derivative of galactose, which is a monosaccharide sugar commonly found in milk and dairy products. ADGA has a unique chemical structure that makes it highly reactive and useful in a wide range of scientific applications.
Mecanismo De Acción
The mechanism of action of 6-Azido-6-deoxy-D-galactonic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 6-Azido-6-deoxy-D-galactonic acid has been shown to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of carbohydrates. It has also been shown to inhibit the activity of some viral and bacterial proteins, making it a potential candidate for the development of new antiviral and antibacterial drugs.
Efectos Bioquímicos Y Fisiológicos
6-Azido-6-deoxy-D-galactonic acid has been shown to have a wide range of biochemical and physiological effects, including the inhibition of glycosidase activity, the inhibition of viral and bacterial protein activity, and the induction of apoptosis in cancer cells. 6-Azido-6-deoxy-D-galactonic acid has also been shown to have immunomodulatory effects, making it a potential candidate for the development of new vaccines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Azido-6-deoxy-D-galactonic acid in lab experiments is its unique chemical structure, which makes it highly reactive and useful in a wide range of applications. 6-Azido-6-deoxy-D-galactonic acid is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the main limitations of using 6-Azido-6-deoxy-D-galactonic acid in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.
Direcciones Futuras
There are many potential future directions for research on 6-Azido-6-deoxy-D-galactonic acid, including the development of new antiviral, antibacterial, and anticancer drugs. 6-Azido-6-deoxy-D-galactonic acid could also be used as a tool for studying carbohydrate-protein interactions and for developing carbohydrate-based vaccines. Additionally, there is potential for the use of 6-Azido-6-deoxy-D-galactonic acid in materials science, as its unique chemical structure could be used to develop new materials with unique properties.
Métodos De Síntesis
The synthesis of 6-Azido-6-deoxy-D-galactonic acid involves several steps, including the protection of the hydroxyl groups of galactose, the introduction of the azido group, and the deprotection of the hydroxyl groups to yield the final product. The most commonly used method for synthesizing 6-Azido-6-deoxy-D-galactonic acid is the azide-alkyne cycloaddition reaction, which involves the reaction of an azide group with an alkyne group to form a triazole ring.
Aplicaciones Científicas De Investigación
6-Azido-6-deoxy-D-galactonic acid has been extensively studied for its potential applications in various fields of science, including biochemistry, medicinal chemistry, and materials science. 6-Azido-6-deoxy-D-galactonic acid has been shown to have a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. It has also been used as a tool for studying carbohydrate-protein interactions and for developing carbohydrate-based vaccines.
Propiedades
Número CAS |
138245-73-5 |
|---|---|
Nombre del producto |
6-Azido-6-deoxy-D-galactonic acid |
Fórmula molecular |
C6H11N3O6 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H11N3O6/c7-9-8-1-2(10)3(11)4(12)5(13)6(14)15/h2-5,10-13H,1H2,(H,14,15)/t2-,3+,4+,5-/m1/s1 |
Clave InChI |
MHJXKGUVFXJLBQ-MGCNEYSASA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)N=[N+]=[N-] |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
SMILES canónico |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
Sinónimos |
6-AZIDO-6-DEOXY-D-GALACTONICACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



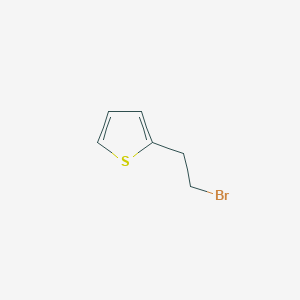
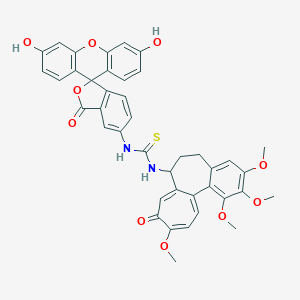
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)
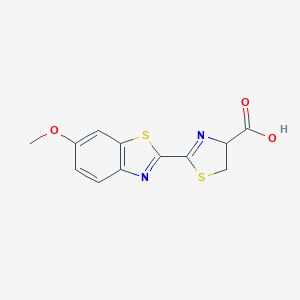

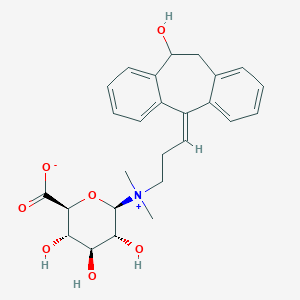
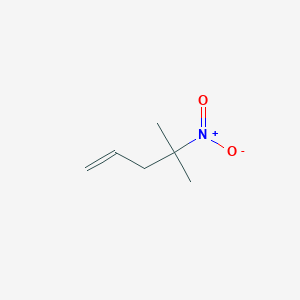
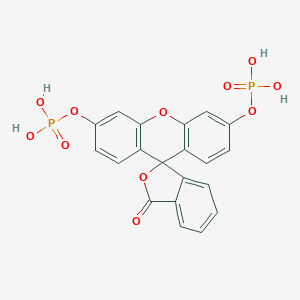
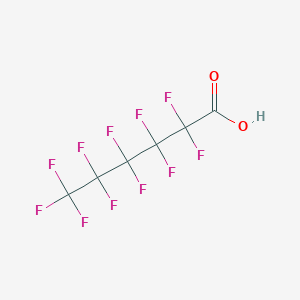
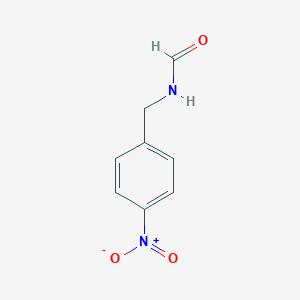
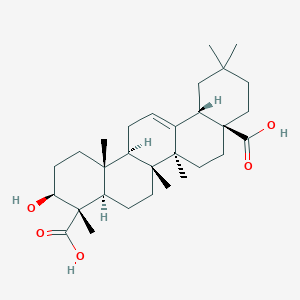

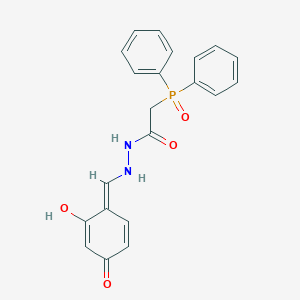
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)